N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with an imidazole ring linked to a sulfanyl group. Its synthesis typically involves multi-step organic reactions, including carbamate formation and sulfanyl coupling, with structural validation often achieved via X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
N-butyl-4-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-3-4-11-25-22(30)16-5-8-18(9-6-16)28-13-12-26-23(28)32-15-21(29)27-19-14-17(24)7-10-20(19)31-2/h5-10,12-14H,3-4,11,15H2,1-2H3,(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOTXSLJZBJEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Benzamide Core: The benzamide moiety can be introduced via a condensation reaction between an appropriate benzoyl chloride and the imidazole derivative.
Substitution with Chlorinated Methoxyphenyl Group:
Addition of the Butyl Group: The butyl group can be attached via alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules, enabling comparative analysis of functional groups, bioactivity, and synthetic complexity. Below is a detailed comparison with two structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Sulfanyl Linkage : The sulfanyl group in the target compound and Montelukast Sodium enhances binding to hydrophobic pockets in proteins. However, Montelukast’s sulfonamide group offers greater metabolic stability compared to the carbamoyl-sulfanyl motif in the target compound.
Aromatic Substitution: The 5-chloro-2-methoxyphenyl group in the target compound mirrors the 7-chloroquinoline in Montelukast, both contributing to halogen-bonding interactions. However, the methoxy group in the former may reduce steric hindrance compared to bulkier quinoline systems.
In contrast, Montelukast’s cyclopropane-acetic acid moiety improves solubility and target specificity .
Research Implications and Limitations
While structural parallels exist, the lack of explicit bioactivity data for this compound limits direct pharmacological comparisons. Further studies using SHELX-refined crystallographic data could elucidate binding modes, while in vitro assays would clarify its mechanism relative to Montelukast and other analogs.
Biological Activity
N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.95 g/mol. The compound features a benzamide structure with an imidazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including those similar to this compound. For example, imidazole compounds have demonstrated effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and other solid tumors. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival .
Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial properties. Compounds within this class have shown efficacy against a range of pathogens, including bacteria and fungi. The sulfanyl group in this compound may enhance its interaction with microbial targets, leading to increased antimicrobial activity .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Research indicates that certain imidazole derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.
Case Studies and Research Findings
Several studies have focused on the biological activities of imidazole derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that N-butyl derivatives exhibit significant antitumor activity in vitro against breast cancer cell lines. |
| Study 2 | Investigated the antimicrobial effects of benzamide derivatives, noting enhanced activity due to structural modifications similar to those found in N-butyl compounds. |
| Study 3 | Reported on a new class of Hsp90 inhibitors with structural similarities that showed promising antiproliferative effects on various cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
